B1576786 Polyphemusin-2

Polyphemusin-2

Cat. No.: B1576786
Attention: For research use only. Not for human or veterinary use.
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Description

Polyphemusin-2 is a cationic antimicrobial peptide (AMP) originally isolated from the hemocytes of the American horseshoe crab, Limulus polyphemus . It is characterized by a stable, antiparallel β-hairpin structure stabilized by two disulfide bonds, which is critical for its potent, broad-spectrum activity against Gram-negative and Gram-positive bacteria, as well as fungi . Its proposed mechanism of action involves an initial interaction with and permeabilization of the bacterial outer membrane, followed by translocation across the cytoplasmic membrane without causing extensive pore formation or immediate lysis . Once inside the cell, this compound can accumulate in the cytoplasm and interact with intracellular targets, such as DNA, leading to the disorganization of cytoplasmic structures and bacterial cell death . This unique cell-penetrating ability also makes it a molecule of interest for targeting hard-to-treat intracellular bacterial pathogens . Due to its high potency and distinct mechanism, this compound serves as a valuable tool in basic research for studying host-pathogen interactions, the mechanisms of antimicrobial peptides, and as a template for the design of novel anti-infective agents. This product is supplied for research purposes and is strictly For Research Use Only.

Properties

bioactivity

Antibacterial, Antifungal

sequence

RRWCFRVCYKGFCYRKCR

Origin of Product

United States

Molecular Structure and Conformation of Polyphemusin 2

Primary Amino Acid Sequence and Compositional Analysis

Polyphemusin-2 is a relatively short peptide, composed of 18 amino acid residues. uniprot.orgscirp.org Its primary sequence is characterized by a high proportion of cationic and hydrophobic residues, which is a common feature among many antimicrobial peptides. The specific sequence of this compound is crucial for its structure and function.

The amino acid sequence of this compound is: R-R-W-C-F-R-V-C-Y-R-G-F-C-Y-R-K-C-R-NH₂

A compositional analysis reveals a significant number of arginine (R) residues, contributing to its strong positive charge, and a notable presence of aromatic residues like tryptophan (W) and phenylalanine (F), which contribute to its hydrophobicity. The presence of four cysteine (C) residues is a defining feature, essential for the formation of disulfide bonds that stabilize its structure. The C-terminus is amidated, a modification that can enhance peptide stability and activity. encyclopedia.pub

Amino Acid Composition of this compound
Amino AcidThree-Letter CodeOne-Letter CodeCountProperties
ArginineArgR5Cationic, Hydrophilic
TryptophanTrpW1Aromatic, Hydrophobic
CysteineCysC4Forms Disulfide Bonds
PhenylalaninePheF2Aromatic, Hydrophobic
ValineValV1Hydrophobic
TyrosineTyrY2Aromatic, Polar
Glycine (B1666218)GlyG1Flexible
Lysine (B10760008)LysK1Cationic, Hydrophilic

Disulfide Bond Linkages and Structural Constraints

A critical aspect of this compound's structure is the presence of two intramolecular disulfide bonds. nih.govscirp.org These covalent linkages are formed between the thiol groups of the four cysteine residues. Specifically, the disulfide bridges connect Cys4 to Cys17 and Cys8 to Cys13. scirp.orgubc.ca

These disulfide bonds impose significant constraints on the peptide's conformation, forcing it to adopt a specific and rigid three-dimensional shape. researchgate.net This structural rigidity is believed to be essential for its biological activity. researchgate.netnih.gov The constrained structure helps to maintain the amphipathic nature of the peptide, which is crucial for its interaction with microbial membranes. researchgate.net Studies on analogues where the cysteines are replaced have shown a significant reduction in antimicrobial activity, highlighting the importance of the disulfide-constrained structure. researchgate.netnih.gov

Disulfide Bond Connectivity in this compound
Disulfide BondConnected Cysteine Residues
1Cys4 - Cys17
2Cys8 - Cys13

Secondary and Tertiary Conformations: The β-Hairpin Motif

The disulfide linkages in this compound are instrumental in stabilizing a distinct secondary and tertiary structure known as a β-hairpin. uzh.chresearchgate.net This motif consists of two antiparallel β-strands connected by a short turn region. wikipedia.org

Solution Structure Analysis (e.g., Nuclear Magnetic Resonance, Circular Dichroism Spectroscopy)

The three-dimensional structure of this compound in solution has been extensively studied using high-resolution techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy. researchgate.netnih.gov

NMR studies have confirmed that this compound adopts a well-defined β-hairpin structure in aqueous solution. researchgate.netnih.gov These studies reveal the specific hydrogen bonding patterns between the two β-strands that further stabilize the hairpin fold. The turn region, which connects the two strands, has been identified as a type I' β-turn. nih.gov

Circular Dichroism spectroscopy provides further evidence for the β-sheet content in the peptide's structure. acs.org The CD spectrum of this compound in buffer is characteristic of a structure rich in β-turns. acs.org

Micelle-Bound Conformations and Environmental Influences

The conformation of this compound can be influenced by its environment, particularly in the presence of membrane-mimicking environments like micelles. Studies using dodecylphosphocholine (B1670865) (DPC) micelles have shown that upon binding, the peptide can undergo conformational rearrangements. nih.gov While the core β-hairpin structure is maintained, the orientation of the side chains may be altered to optimize interactions with the micelle. nih.gov

In an anionic lipid environment, which mimics bacterial membranes, CD spectroscopy shows that this compound adopts a more typical β-sheet structure. acs.org This suggests that the peptide's conformation is adaptable and responds to the specific chemical properties of the membrane it interacts with.

Cationic and Amphipathic Character in Relation to Biological Activity

This compound possesses a strong cationic character due to its high content of arginine and lysine residues, resulting in a significant net positive charge. nih.govmdpi.com This positive charge is a key factor in its initial electrostatic attraction to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria. acs.orgmdpi.com

Furthermore, the β-hairpin fold of this compound results in an amphipathic structure, where the hydrophobic and cationic residues are spatially segregated. encyclopedia.pubresearchgate.net This creates a molecule with a positively charged face and a hydrophobic face. encyclopedia.pub This amphipathicity is crucial for its ability to insert into and disrupt the lipid bilayer of microbial membranes, which is believed to be a primary mechanism of its antimicrobial action. researchgate.netmdpi.com The combination of cationic and amphipathic properties allows for selective targeting and permeabilization of microbial membranes over those of host cells. mdpi.com

Comparative Structural Analysis with Related β-Hairpin Peptides (e.g., Tachyplesins, Gomesin (B1576526), Protegrin)

This compound belongs to a family of structurally related β-hairpin antimicrobial peptides found in various organisms. nih.govnih.gov Notable examples include the tachyplesins (from horseshoe crabs), gomesin (from spiders), and protegrins (from porcine leukocytes). nih.govresearchgate.net

These peptides share a high degree of sequence and structural similarity. nih.govresearchgate.net They all feature an antiparallel β-sheet structure stabilized by two disulfide bonds. nih.gov This conserved structural motif underscores a common evolutionary origin and a similar mode of action.

Biosynthesis and Genetic Aspects of Polyphemusin 2

Gene Encoding and Precursor Sequences

Like many other antimicrobial peptides (AMPs), Polyphemusin-2 is synthesized as a larger precursor protein, known as a preproprotein. mdpi.com This precursor structure is a common theme in the biosynthesis of AMPs, where an inactive larger molecule is synthesized and subsequently processed to yield the active, mature peptide. nih.gov

While the specific gene for this compound has not been definitively identified in the Limulus polyphemus genome database, analysis of related polyphemusin genes, such as those for Polyphemusin I and III, provides insight into the likely structure. mdpi.com These genes typically consist of exons and introns, with the coding region translating into a preproprotein. This precursor is generally organized into three distinct domains:

A Signal Peptide: An N-terminal sequence that directs the precursor protein into the secretory pathway.

The Mature Peptide Sequence: The portion that will become the active this compound.

An Anionic Propiece: A C-terminal extension that is cleaved off during maturation. mdpi.com

The precursor protein structure for related AMPs, such as tachyplesins, follows a similar organization, suggesting a conserved biosynthetic pathway among this family of peptides in horseshoe crabs. mdpi.com

Post-Translational Modifications (e.g., C-terminal amidation)

A critical step in the biosynthesis of mature, fully active this compound is post-translational modification (PTM). explorationpub.com The most significant of these modifications is the amidation of the C-terminal amino acid. uniprot.orgfrontiersin.org

C-terminal Amidation: This process involves the enzymatic conversion of the C-terminal carboxyl group into an amide group. sigmaaldrich.comprotpi.ch In many peptide hormones and AMPs, this modification is crucial for biological activity and stability. protpi.ch The amidation serves several key functions:

Neutralizes Negative Charge: It replaces the negatively charged C-terminal carboxyl group with a neutral amide, which can be essential for the peptide's interaction with microbial membranes. sigmaaldrich.comprotpi.ch

Increases Stability: The amide group can protect the peptide from degradation by carboxypeptidases, thereby increasing its half-life. protpi.ch

The amidation process is typically catalyzed by a specific enzyme, peptidylglycine α-amidating monooxygenase (PAM). This enzyme recognizes a C-terminal glycine (B1666218) residue on the precursor peptide, which serves as the signal for amidation. protpi.ch Following the cleavage of the anionic propiece, the PAM enzyme complex facilitates the oxidative cleavage of the glycine, resulting in the amidated C-terminus of the mature peptide. protpi.ch The presence of a specific amidation signal site (e.g., GKR) between the mature peptide sequence and the anionic propiece has been observed in related polyphemusin genes. mdpi.com

Another key post-translational feature of this compound is the formation of two disulfide bonds, which are essential for stabilizing its β-hairpin structure. uniprot.orgfrontiersin.org

Expression Systems for Recombinant Polyphemusin Production and Characterization of Non-Amidated Analogs

To overcome the limitations of isolating this compound from natural sources, recombinant expression systems have been developed. Escherichia coli is a commonly used host for this purpose. nih.govmdpi.com However, the direct expression of a potent antimicrobial peptide like this compound can be toxic to the bacterial host. nih.gov

To circumvent this toxicity, a common strategy is to express the peptide as a fusion protein. nih.gov For instance, this compound can be fused to a larger, stabilizing protein like maltose-binding protein (MBP) or thioredoxin A. nih.govmdpi.com This approach masks the antimicrobial activity of the peptide during expression. After the fusion protein is produced and purified, the this compound analog is cleaved from its fusion partner using a specific chemical or enzymatic cleavage agent, such as cyanogen (B1215507) bromide (CNBr). mdpi.com

Characterization of Non-Amidated Analogs: A key characteristic of this compound produced in bacterial expression systems like E. coli is the absence of the natural C-terminal amidation, as bacteria lack the necessary enzymatic machinery (PAM) for this modification. mdpi.com This results in the production of a non-amidated analog, which has a free carboxyl group at its C-terminus.

Studies comparing the activity of recombinant, non-amidated this compound with its naturally occurring or chemically synthesized amidated form have yielded important insights. Research has shown that despite the lack of amidation, the recombinant, non-amidated analogs of this compound still exhibit significant antimicrobial and cytotoxic activities. nih.govmdpi.com For example, one study found that the antimicrobial activity of a recombinant this compound analog was similar to that of the native amidated peptide. nih.gov Another investigation reported that recombinant non-amidated Polyphemusin II demonstrated cytotoxic effects on various human cancer cell lines, with IC₅₀ values comparable to those of the synthetic amidated version. mdpi.com

These findings suggest that while C-terminal amidation is a hallmark of the natural peptide and contributes to its stability and full potency, the core structure of the peptide, including its cationic nature and disulfide-stabilized fold, is the primary determinant of its biological activity. mdpi.com

Mechanisms of Biological Action

Non-Membrane-Mediated Mechanisms and Intracellular Targets

Interaction with Nucleic Acids (DNA, RNA)

Research into the intracellular targets of Polyphemusin-1 in Escherichia coli has revealed a significant interaction with proteins associated with nucleic acids. mdpi.comnih.gov Gene ontology enrichment analysis of protein targets identified a strong association with molecular functions such as "RNA binding" and "nucleotide binding". mdpi.comnih.gov This suggests that Polyphemusin-2 may directly or indirectly interfere with the function of RNA and DNA.

Furthermore, studies on other antimicrobial peptides have shown direct binding to DNA. nih.govoup.com For instance, the antimicrobial peptide indolicidin has been shown to bind to DNA, and this interaction is considered a part of its antimicrobial mechanism. nih.gov While direct binding of this compound to nucleic acids requires further specific investigation, the targeting of nucleic acid-associated proteins is a key aspect of its mechanism. mdpi.comnih.gov

Table 1: Gene Ontology Enrichment of Polyphemusin-1 Protein Targets (Molecular Function)

GO Term Description Significance
GO:0003723 RNA binding Indicates interaction with RNA or ribonucleoproteins.
GO:0000166 Nucleotide binding Suggests interference with energy metabolism or nucleic acid precursors.
GO:0004518 Nuclease activity Implies a role in the degradation of nucleic acids.
GO:0003904 Uracil DNA N-glycosylase activity Points towards involvement in DNA repair pathways.

Data derived from studies on Polyphemusin-1, which is structurally similar to this compound. mdpi.comnih.gov

Inhibition of DNA Replication and Protein Synthesis Pathways

The ability of this compound to interfere with fundamental cellular processes extends to the inhibition of DNA replication and protein synthesis. While direct studies on this compound are limited, the mechanisms of related proline-rich antimicrobial peptides provide significant insights. units.itasm.orgrsc.org These peptides are known to traverse the bacterial membrane and inhibit protein synthesis by binding to the ribosome. units.itasm.orgrsc.orgnih.govunits.it

Specifically, some proline-rich antimicrobial peptides have been shown to bind within the ribosomal exit tunnel, thereby preventing the elongation phase of protein synthesis. asm.orgnih.gov This action effectively halts the production of essential proteins, leading to cell death. The targeting of intracellular proteins involved in "deoxyribonucleotide metabolism" by Polyphemusin-1 further supports the hypothesis that these peptides can disrupt the necessary building blocks for DNA replication. nih.gov

Influence on Cellular Metabolism (e.g., purine and pyrimidine metabolism, base excision repair pathways)

This compound is also thought to impact cellular metabolism, particularly pathways involved in the synthesis and maintenance of nucleic acids. The identification of uracil DNA N-glycosylase as a target for Polyphemusin-1 points to an interaction with the base excision repair (BER) pathway. mdpi.comnih.gov The BER pathway is crucial for repairing DNA damage from oxidation and other sources. By interfering with this pathway, this compound could enhance the cytotoxic effects of DNA damage.

Furthermore, the enrichment of protein targets involved in "deoxyribonucleotide metabolism" suggests a broader impact on purine and pyrimidine metabolism. nih.gov Disruption of these pathways would limit the availability of precursors for DNA and RNA synthesis, further contributing to the peptide's antimicrobial effect.

Modulation of Cellular Homeostasis and Signaling Pathways (e.g., potential caspase cascade involvement, reactive oxygen species)

A growing body of evidence suggests that antimicrobial peptides can induce apoptosis-like cell death in bacteria and other target cells, a process that involves the modulation of cellular homeostasis and signaling pathways. semanticscholar.orgnih.govmdpi.comnih.gov A key mechanism in this process is the generation of reactive oxygen species (ROS). nih.govnih.govasm.org

Treatment with various antimicrobial peptides has been shown to promote the generation of ROS, which can cause widespread damage to cellular components, including lipids, proteins, and DNA. nih.govnih.gov This oxidative stress can trigger downstream signaling cascades leading to programmed cell death.

In eukaryotic cells, and potentially in a parallel manner in prokaryotes, these pathways can involve the activation of caspases or caspase-like proteases. mdpi.comnih.gov Some antimicrobial peptides have been shown to induce apoptosis through the activation of caspase cascades, leading to the orderly dismantling of the cell. mdpi.comnih.gov The potential for this compound to induce ROS production and activate apoptotic pathways represents a significant aspect of its biological action.

Table 2: Potential Effects of this compound on Cellular Homeostasis

Cellular Process Potential Effect of this compound Consequence
Reactive Oxygen Species (ROS) Production Increased generation of ROS. Oxidative damage to cellular components.
Caspase Cascade Potential for activation of caspase or caspase-like proteases. Initiation of programmed cell death.

Mechanisms inferred from studies on the broader class of antimicrobial peptides. nih.govmdpi.comnih.govnih.gov

Spectrum of Biological Activities in Research Models

Broad-Spectrum Antimicrobial Activities

Polyphemusin-2, an antimicrobial peptide isolated from the hemocytes of the American horseshoe crab, Limulus polyphemus, demonstrates a significant range of antimicrobial activity. medchemexpress.comnih.gov Research has shown its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. medchemexpress.comnih.govasm.org This broad-spectrum activity is a characteristic feature of the polyphemusin family of peptides. mdpi.com

The antimicrobial action of polyphemusins is attributed to their cationic and amphipathic properties, which facilitate interaction with the negatively charged components of microbial cell membranes. mdpi.comnih.gov Studies on Polyphemusin I, a closely related peptide, indicate that it can translocate across the bacterial membrane and accumulate in the cytoplasm without causing significant membrane disruption. nih.gov This suggests a mechanism that may involve intracellular targets. nih.govnih.gov The peptide has a high affinity for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govmdpi.com

The structural integrity of this compound, particularly its β-hairpin conformation stabilized by two disulfide bridges, is crucial for its potent antimicrobial effects. nih.govjst.go.jp Analogs lacking these disulfide bridges exhibit a significant decrease in antimicrobial activity. jst.go.jp

Table 1: Antimicrobial Spectrum of Polyphemusin Peptides

Microorganism TypeActivityReferences
Gram-positive bacteriaInhibitory medchemexpress.comnih.govnih.govmdpi.com
Gram-negative bacteriaInhibitory medchemexpress.comnih.govnih.govmdpi.comsb-peptide.com
Fungi (Candida albicans)Inhibitory medchemexpress.comnih.govasm.orgsb-peptide.com

Antiviral Activities

This compound and its synthetic analogs have been a focal point of research for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). nih.govnih.govgoogle.com A notable synthetic analog, T22 ([Tyr5,12, Lys7]-polyphemusin II), has demonstrated potent anti-HIV activity in vitro. nih.govasm.org

The primary mechanism of the anti-HIV activity of these peptides involves their interaction with the chemokine receptor CXCR4. sb-peptide.comnih.govacs.org CXCR4 acts as a co-receptor for the entry of T-tropic strains of HIV-1 into T-cells. nih.govnih.gov By binding to CXCR4, this compound derived peptides act as antagonists, effectively blocking the virus from entering and infecting the host cells. sb-peptide.comnih.govmedchemexpress.com It has been suggested that these peptides interfere with the interaction between the viral envelope protein gp120 and the CXCR4 co-receptor. jst.go.jpsb-peptide.com

Research on T22 has shown that it competitively inhibits the binding of the natural ligand for CXCR4, stromal cell-derived factor-1α (SDF-1α), to the receptor. nih.gov Furthermore, studies with chimeric receptors suggest that the interaction of T22 with CXCR4 involves multiple extracellular loops of the receptor. nih.gov The antiviral activity of these peptides is critically dependent on their β-sheet structure, which is maintained by two disulfide bridges. jst.go.jp

Table 2: Anti-HIV Activity of this compound and its Analog T22

Antitumor/Cytotoxic Activities in In Vitro Research Models

Effects on Human Cancer Cell Lines

This compound has been investigated for its cytotoxic effects against various human cancer cell lines. Research has demonstrated its ability to induce cell death in leukemia cell lines such as K562 (erythroleukemia) and HL-60 (promyelocytic leukemia). frontiersin.orgresearchgate.netresearchgate.netresearchgate.net Additionally, cytotoxic activity has been observed against HeLa (cervical cancer) and colon adenocarcinoma cell lines. frontiersin.orgnih.gov

A related peptide, Polyphemusin III, has also shown potent cytotoxic activity against a panel of human cancer cells, with the HL-60 leukemia cell line being particularly sensitive. mdpi.comnih.govnih.gov The cytotoxic efficacy of these peptides is often evaluated by determining their half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit the growth of 50% of the cancer cells.

Table 3: Human Cancer Cell Lines Affected by Polyphemusins

Induction of Cell Death Pathways

The mechanism by which this compound and its related peptides induce cancer cell death appears to primarily involve non-apoptotic pathways. researchgate.net Studies on the K562 cell line have shown that this compound induces necrotic cell death by disrupting the cell membrane. frontiersin.orgresearchgate.netresearchgate.netcore.ac.uk This is characterized by the loss of plasma membrane integrity, leading to cell lysis. mdpi.com

Further investigations into the cell death mechanism induced by Polyphemusin III in HL-60 cells revealed that it causes rapid permeabilization of the cytoplasmic membrane. mdpi.comnih.govnih.gov This effect was not blocked by a caspase inhibitor (Z-VAD-FMK), suggesting that the cell death is not dependent on the caspase-mediated apoptotic pathway. mdpi.comnih.govnih.gov This points towards a necrotic-like or other non-apoptotic cell death mechanism. mdpi.comcolumbia.edunih.gov

Selective Cytotoxicity Profiles in Relation to Normal Mammalian Cells

An important aspect of the antitumor potential of Polyphemusin peptides is their selective cytotoxicity towards cancer cells over normal mammalian cells. frontiersin.org While this compound and its analogs are cytotoxic to cancer cells, some studies indicate lower toxicity towards normal cells. frontiersin.org For instance, the synthetic anti-HIV analog T22 was found to have low cytotoxicity against normal cells. asm.org

However, the degree of selectivity can vary. Research on Polyphemusin III showed that while it was highly cytotoxic to several cancer cell lines, it also exhibited cytotoxicity towards normal human embryonic fibroblasts (HEF) and normal human astrocytes (NHA) at higher concentrations. nih.gov This highlights the need for further research to optimize the selectivity of these peptides for therapeutic applications.

Immunomodulatory Research

In addition to its direct antimicrobial and cytotoxic effects, research has begun to explore the immunomodulatory properties of polyphemusin peptides. A study on Polyphemusin III demonstrated that its interaction with human leukemia HL-60 cells not only caused cytotoxicity but also triggered an intrinsic immune reaction. mdpi.com This was evidenced by enhanced signaling of several cytokines, including Interferon, Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Interleukin-10 (IL-10). mdpi.comnih.gov This suggests that Polyphemusin III may have the potential to modulate the immune response, a feature that could be beneficial in the context of cancer therapy. mdpi.com Further research is needed to fully elucidate the immunomodulatory mechanisms of this compound and its analogs.

Structure Activity Relationship Sar Studies and Analog Design

Impact of Amino Acid Substitutions on Activity and Selectivity

The biological functions of polyphemusin peptides are highly sensitive to even minor changes in their amino acid sequence. researchgate.netresearchgate.net Point mutations can significantly alter critical physicochemical properties like amphipathicity and hydrophobicity, which are pivotal in balancing antimicrobial efficacy and toxicity. researchgate.net

A prominent example of strategic amino acid substitution is the creation of T22 ([Tyr-5,12, Lys-7]polyphemusin II). asm.org In this analog, specific residues of the parent polyphemusin II were replaced to enhance its anti-HIV activity. The resulting peptide exhibits potent inhibition of HIV-1 by acting as an antagonist to the CXCR4 coreceptor, which the virus uses for cell entry. sb-peptide.comjst.go.jp

Similarly, analogs of the related Polyphemusin I, such as PV5 , PV7 , and PV8 , were designed by substituting amino acids to create more idealized amphipathic profiles. nih.govacs.org These substitutions sometimes resulted in moderately lower antimicrobial activity in laboratory tests (in vitro) but demonstrated improved effectiveness in animal models of infection. nih.govacs.org This highlights that in vitro potency does not always directly translate to in vivo efficacy, and that substitutions can improve properties like stability or distribution in a complex biological system.

AnalogParent PeptideKey SubstitutionsImpact on Activity/SelectivityReference
T22Polyphemusin IIArginine/Tyrosine at positions 5 and 12 replaced with Tyrosine; Arginine at position 7 replaced with Lysine (B10760008).Creates a potent anti-HIV agent by enhancing antagonism of the CXCR4 receptor. asm.orgsb-peptide.com
PV5Polyphemusin IInsertion of an additional Arginine in the β-turn region.Moderately less active in vitro but more effective in animal models; reduced hemolytic activity. nih.govnih.gov
PM1-SPolyphemusin IAll four Cysteine residues replaced with Serine.Results in a linear peptide with 4- to 16-fold less antimicrobial activity, demonstrating the need for the constrained structure. ubc.ca

Role of Disulfide Bonds in Structural Integrity and Function

Polyphemusin-2 contains two essential disulfide bonds that are critical for its structural integrity and biological function. asm.orgdoi.org These covalent linkages (Cys4-Cys17 and Cys8-Cys13 in the T22 analog) constrain the peptide into a rigid, antiparallel β-hairpin conformation. researchgate.netsb-peptide.com This specific three-dimensional structure is a prerequisite for maximal antimicrobial activity. ubc.ca

Studies on a synthetic analog of Polyphemusin I, where all four cysteine residues were replaced by serine (PM1-S) to prevent disulfide bond formation, underscore their importance. ubc.ca The resulting linear peptide, PM1-S, showed a 4- to 16-fold reduction in antimicrobial activity and was completely unable to translocate across model membranes, a key step in its mechanism of action. ubc.ca This demonstrates that the disulfide-constrained β-sheet architecture is not merely structural but is functionally indispensable. Disulfide bonds stabilize the folded state of the protein, holding different parts of the peptide together and reducing the entropy of the unfolded form, which is crucial for its interaction with target membranes. chemeurope.commtoz-biolabs.com

Significance of Arginine and Lysine Residues for Cationicity and Activity

The high net positive charge, or cationicity, of this compound is a defining feature responsible for its initial interaction with microbial targets. This positive charge is conferred by the presence of multiple arginine (Arg) and lysine (Lys) residues in the sequence. mdpi.comcabidigitallibrary.org The electrostatic attraction between the cationic peptide and the negatively charged components of bacterial membranes (like phospholipids (B1166683) and lipopolysaccharides) is the first and crucial step in its mechanism of action. mdpi.commdpi.com

The choice between arginine and lysine can be significant. The guanidinium (B1211019) group of arginine allows for more distributed charge and the potential for more hydrogen bonding compared to the primary amine of lysine, which can lead to stronger membrane interactions. mdpi.com In some studies, increasing the positive charge has been shown to enhance activity. For instance, the analog PV5 was designed with an additional arginine residue inserted into its β-turn region, a modification that contributed to its improved protective effects in animal models of sepsis. nih.gov

Hydrophobicity and Amphipathicity Optimization for Enhanced Activity and Selectivity

Beyond charge, the effectiveness of this compound is dictated by its amphipathicity—the spatial separation of hydrophobic (water-repelling) and hydrophilic (water-attracting) residues. mdpi.comnih.gov In its β-hairpin structure, the cationic and hydrophobic amino acids are segregated, creating distinct faces that can interact favorably with both the lipid (hydrophobic) and phosphate (B84403) head group (hydrophilic) regions of cell membranes. researchgate.netmdpi.com This property is essential for the peptide's ability to disrupt membrane integrity. nih.gov

A central challenge in designing analogs is optimizing the balance between hydrophobicity, antimicrobial activity, and toxicity. researchgate.net Generally, increasing hydrophobicity and amphipathicity can lead to stronger antimicrobial effects. nih.gov However, this often comes at the cost of increased cytotoxicity and hemolytic activity (damage to red blood cells), as the peptide becomes less selective and can also disrupt mammalian cell membranes. acs.orgnih.govresearchgate.net Therefore, a key strategy in analog design is to fine-tune these properties to maximize microbial killing while minimizing harm to host cells. The design of variants like PV5 and PV7 was a direct attempt to improve the amphipathic profile to achieve a better therapeutic window. nih.govacs.org

Design and Characterization of Synthetic Analogs (e.g., T22, PV5, PM1-biotin)

The creation of synthetic analogs has been a fruitful strategy to harness and improve upon the natural properties of this compound, tailoring it for specific therapeutic applications.

T22 for Anti-HIV Activity: The analog T22 ([Tyr5,12, Lys7]-polyphemusin II) was specifically engineered for anti-HIV efficacy. jst.go.jp By substituting key amino acids, its ability to act as a potent antagonist of the CXCR4 chemokine receptor was significantly enhanced. sb-peptide.com T22 blocks the entry of T-tropic HIV-1 strains into cells with high efficiency, showing a 50% effective concentration (EC50) as low as 80 nM against HIV-1 replication and a 50% inhibitory concentration (IC50) of 2.6 nM in anti-HIV activity assays on infected cells. asm.orgdoi.org

PV5 for Anti-Bacterial Activity in Animal Models: The Polyphemusin I analog PV5 was designed to improve performance in a living organism (in vivo). While its in vitro antimicrobial activity was slightly lower than the parent peptide, PV5 showed substantially improved protection in mouse models of bacterial infection and endotoxemia. nih.govnih.gov In a mouse model of infection with Pseudomonas aeruginosa, PV5 demonstrated an enhanced ability to protect the animals, suggesting that its modifications improved its stability, distribution, or interaction with the host immune system in a way that is not captured by simple in vitro tests. acs.org

A critical goal of analog design is to increase the peptide's selectivity, meaning it should be highly toxic to pathogens but minimally toxic to host cells.

Reducing Cationicity in T22 Analogs: While T22 is a potent anti-HIV agent, it possesses high cytotoxicity due to its strongly basic nature (5 Arg and 3 Lys residues). nih.gov To address this, further analogs were synthesized in which the number of positive charges was reduced by substituting some of the basic amino acids with neutral or acidic ones. This strategy successfully produced compounds with significantly lower cytotoxicity and therefore a higher selectivity index (the ratio of cytotoxic concentration to effective concentration). nih.gov

Optimizing Amphipathicity in PV-Series Analogs: The design of Polyphemusin I variants like PV5 resulted in a decreased ability to interact with anionic lipids, which are more prevalent in mammalian cell membranes. acs.org This modification led to a 2- to 4-fold reduction in hemolytic activity compared to the natural Polyphemusin I, making the analogs safer. nih.govacs.org

Biotinylation for Targeted Delivery (PM1-biotin): While specific research on PM1-biotin is limited, the strategy of attaching a biotin (B1667282) molecule to a peptide is a known method for targeted drug delivery. nih.gov Biotin binds with high affinity to the biotin receptor, which is often overexpressed on the surface of cancer cells. A conjugate like PM1-biotin would theoretically use the biotin tag as a "homing device" to deliver the cytotoxic polyphemusin peptide specifically to tumor cells, thereby reducing off-target toxicity to healthy tissues. nih.gov

AnalogPrimary Therapeutic GoalDesign StrategyKey OutcomeReference
T22Anti-HIVAmino acid substitutions ([Tyr5,12, Lys7]) to enhance CXCR4 antagonism.Potent inhibition of HIV-1 cell entry (IC50 ≈ 2.6 nM). asm.orgsb-peptide.com
PV5Anti-bacterial (in vivo)Insertion of Arginine to increase charge and optimize amphipathicity.Improved protection in mouse models of infection and endotoxemia; 2-fold reduced hemolytic activity. nih.govnih.gov
PM1-biotinTargeted Therapy (Presumed)Conjugation of biotin to the peptide.Designed for targeted delivery to cells overexpressing the biotin receptor (e.g., cancer cells). nih.gov
T22 AnalogsReduced ToxicityReduction of positive charges by substituting basic residues.Decreased cytotoxicity and higher selectivity index compared to T22. nih.gov

Advanced Research Methodologies and Techniques for Polyphemusin 2 Investigation

Peptide Synthesis Techniques (e.g., Solid-Phase Peptide Synthesis, Fmoc, Boc/Bzl methods)

The synthesis of Polyphemusin-2 and its derivatives is primarily achieved through Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry. peptide.compeptide.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.compeptide.com The process begins with the attachment of the C-terminal amino acid to the resin, with its α-amino group and any reactive side chains protected by temporary and permanent protecting groups, respectively. peptide.compeptide.com

Two principal orthogonal protection strategies are employed in SPPS: the Fmoc (9-fluorenylmethyloxycarbonyl) and the Boc (tert-butyloxycarbonyl) methods. nih.govgoogle.com

Fmoc/tBu Strategy : This is the more contemporary and widely used approach for synthesizing peptides like this compound. nih.gov The Nα-amino group is protected by the base-labile Fmoc group, while side chains are protected by acid-labile groups such as tert-butyl (tBu). peptide.comnih.gov The Fmoc group is removed by treatment with a secondary amine, typically piperidine, in a process that does not affect the side-chain protecting groups. peptide.com This orthogonality allows for selective deprotection and modification of the peptide chain. peptide.com The mild conditions of the Fmoc method are particularly advantageous for the synthesis of modified peptides, including those with post-translational modifications. nih.gov

Boc/Bzl Strategy : In this classical approach, the Nα-amino group is protected by the acid-labile Boc group, and side chains are protected by benzyl (Bzl)-based groups. peptide.compeptide.com While both types of protecting groups are removed by acid, their lability differs. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), whereas the more stable benzyl-based groups require a strong acid such as hydrofluoric acid (HF) for cleavage. peptide.comgoogle.com

The iterative cycle of deprotection, washing, and coupling of the next protected amino acid is repeated until the desired peptide sequence is assembled. peptide.compeptide.com Following the completion of the chain assembly, the peptide is cleaved from the resin support, and all protecting groups are removed. For this compound, which contains two disulfide bonds, an additional step of oxidative folding is required to ensure the correct formation of these crucial structural linkages.

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Circular Dichroism Spectroscopy, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry)

A combination of spectroscopic techniques is indispensable for confirming the primary, secondary, and tertiary structures of synthesized this compound and for verifying its correct folding.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for the detailed three-dimensional structural elucidation of peptides and proteins in solution. nih.govcore.ac.uk One- and two-dimensional NMR techniques can identify individual amino acid residues, their sequential connectivity, and their spatial proximity. nih.govcore.ac.uk For a peptide like this compound, NMR would be used to confirm the β-hairpin structure and the specific disulfide bond linkages.

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is widely used to analyze the secondary structure of peptides in various environments. nih.govnih.gov This technique measures the differential absorption of left and right circularly polarized light by chiral molecules. mdpi.com The resulting spectrum provides a characteristic signature for different secondary structural elements. mdpi.com For instance, an α-helical structure typically shows negative bands at 208 and 222 nm and a positive band at 192 nm, while a β-sheet structure exhibits a negative band around 217 nm. mdpi.com Studies on Polyphemusin-1 and its analogs have shown that in a phosphate (B84403) buffer, they display a spectrum indicative of a type II β-turn-rich structure. semanticscholar.org However, in the presence of an anionic lipid environment, which mimics a bacterial membrane, they adopt a distinct β-sheet conformation. semanticscholar.org

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-TOF MS) : This rapid and sensitive mass spectrometry technique is crucial for verifying the molecular weight of the synthesized peptide, thereby confirming its primary structure. biomerieux.commdpi.com In MALDI-TOF MS, the peptide is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the peptide with minimal fragmentation. biomerieux.com The time-of-flight analyzer then measures the mass-to-charge ratio of the ions. biomerieux.com This technique has been used to confirm the correct disulfide bond formation in Polyphemusin-1 analogs by verifying the expected molecular weight. nih.gov

Technique Application in this compound Investigation Key Findings
NMR Spectroscopy Elucidation of the three-dimensional structure in solution.Confirms the β-hairpin fold and disulfide bridge connectivity.
Circular Dichroism (CD) Spectroscopy Analysis of secondary structure in different environments.Shows a shift from a β-turn-rich structure in buffer to a β-sheet structure in the presence of anionic lipids. semanticscholar.org
MALDI-TOF MS Verification of molecular weight and confirmation of primary structure and disulfide bond formation.Confirms the expected mass of the synthesized and folded peptide. nih.gov

Biochemical and Biophysical Approaches for Membrane Interaction Studies

Understanding the mechanism of action of this compound necessitates studying its interaction with bacterial membranes. A variety of biochemical and biophysical techniques are employed for this purpose, often using model membrane systems like liposomes and lipid monolayers.

Fluorescence spectroscopy is a highly sensitive method to probe the interactions of peptides with lipid membranes.

Tryptophan Fluorescence : this compound contains a tryptophan residue, which acts as an intrinsic fluorescent probe. nih.gov The fluorescence emission spectrum of tryptophan is sensitive to the polarity of its local environment. nih.govnih.gov When the peptide is in an aqueous buffer, the tryptophan emission is at a certain wavelength. Upon insertion into the hydrophobic core of a lipid bilayer, the emission maximum typically undergoes a "blue shift" to a shorter wavelength, and the fluorescence intensity may increase. nih.govbohrium.com This blue shift indicates the transfer of the tryptophan residue from a polar to a nonpolar environment, providing direct evidence of membrane insertion. nih.govbohrium.com Studies on Polyphemusin-1 have demonstrated no affinity for neutral lipids using this technique. semanticscholar.org

Membrane Potential Sensitive Dyes : Dyes like 3,3'-dipropylthiadicarbocyanine iodide (diSC3-5) are used to monitor changes in the cytoplasmic membrane potential of bacteria. semanticscholar.orgresearchgate.netnih.gov This cationic dye accumulates in polarized membranes, leading to self-quenching of its fluorescence. researchgate.netnih.gov When a peptide like this compound disrupts the membrane and causes depolarization, the dye is released from the membrane into the medium, resulting in an increase in fluorescence intensity. semanticscholar.orgresearchgate.net This assay has been used to show that Polyphemusin-1 efficiently depolarizes the cytoplasmic membrane of E. coli. semanticscholar.org

DSC is a thermodynamic technique used to study the effect of peptides on the phase behavior of lipid bilayers. nih.govuss.clmdpi.com It measures the heat changes associated with the phase transitions of lipids, such as the transition from a gel phase to a liquid-crystalline phase. uss.cl By monitoring changes in the temperature and enthalpy of these transitions upon the addition of a peptide, one can infer the nature and extent of the peptide-lipid interaction. nih.govuss.cl DSC studies with Polyphemusin-1 have shown that it has a strong affinity for negatively charged membranes, as evidenced by the disappearance of the pre-transition peak and a significant reduction in the enthalpy of the main transition at low peptide-to-lipid ratios. nih.gov

Liposomes, which are artificial vesicles composed of lipid bilayers, are widely used as model systems to study membrane permeabilization. nih.govnih.gov

Entrapped Calcein Release Assay : In this assay, a fluorescent dye like calcein is encapsulated at a self-quenching concentration inside liposomes. nih.govresearchgate.netencapsula.com When the peptide is added, if it disrupts the integrity of the liposome membrane, the calcein will leak out into the surrounding buffer. researchgate.netencapsula.com The dilution of the dye upon release leads to de-quenching and a measurable increase in fluorescence intensity, which is proportional to the degree of membrane permeabilization. nih.govencapsula.com

Microbiological and Cell Biology Assays

Microbiological and cell biology assays are fundamental to characterizing the antimicrobial properties and cellular effects of this compound. These methods provide quantitative data on its potency, killing kinetics, and impact on cell viability and integrity.

The Minimum Inhibitory Concentration (MIC) is a cornerstone assay in antimicrobial research, defining the lowest concentration of a substance that prevents visible growth of a microorganism. For polyphemusins, MICs are typically determined using the broth microdilution method. In this procedure, serial dilutions of the peptide are incubated with a standardized inoculum of a specific microorganism in a 96-well plate. Following an incubation period, typically overnight at 37°C, the wells are visually inspected or measured for turbidity to identify the lowest concentration at which growth is inhibited.

While specific MIC values for this compound against a wide range of pathogens are not extensively detailed in publicly available literature, studies on the closely related Polyphemusin-1 provide context. For instance, Polyphemusin-1 has a reported MIC of 0.25 μM against wild-type Escherichia coli UB1005. Generally, both Polyphemusin-1 and this compound are known to inhibit the growth of Gram-negative and Gram-positive bacteria, as well as fungi such as Candida albicans M9.

Table 1: Example MIC Data for Related Polyphemusin Peptides

Compound Organism MIC (µM)
Polyphemusin-1 E. coli UB1005 0.25

This table is interactive. Users can sort and filter the data.

Time-kill kinetics assays are employed to understand the rate at which an antimicrobial agent kills a microbial population. This dynamic assay provides insight into whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). The procedure involves exposing a standardized bacterial inoculum to a specific concentration of the peptide (often a multiple of its MIC). At various time points, aliquots are removed, serially diluted, and plated to determine the number of viable colony-forming units (CFU/mL). A bactericidal effect is typically defined as a ≥3-log10 (or 99.9%) reduction in CFU/mL from the initial inoculum.

These assays are crucial for evaluating the effect of a compound on host cells, providing an initial assessment of its therapeutic window.

Trypan Blue Exclusion: This is a simple, dye-based method to assess cell membrane integrity. researchgate.netmdpi.com Live cells with intact membranes exclude the trypan blue dye, while dead or dying cells with compromised membranes take it up and appear blue under a microscope. researchgate.netmdpi.com

Lactate Dehydrogenase (LDH) Release: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. researchgate.net Spectrophotometric assays that measure LDH activity in the supernatant can thus quantify cytotoxicity. researchgate.net

Half-maximal Inhibitory Concentration (IC50): The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, such as cell growth or proliferation. researchgate.net It is a standard measure of a compound's potency.

Currently, there is a lack of specific published studies that have utilized these cytotoxicity assays (Trypan Blue exclusion, LDH release, or IC50 determinations) to evaluate this compound.

Confocal and fluorescence microscopy are powerful techniques used to visualize the interaction of peptides with cells in real-time or in fixed samples. By labeling the peptide with a fluorescent tag (e.g., biotin (B1667282), which can then be bound by a fluorescently-labeled streptavidin), researchers can track its location.

Studies using a biotin-labeled analog of Polyphemusin-1 have provided significant insights into its mode of action. Confocal microscopy revealed that the peptide translocates across the bacterial membrane and accumulates in the cytoplasm of E. coli within 30 minutes. nih.gov This translocation occurs without causing significant damage to the cell membrane. nih.gov When treated at 37°C, the bacteria appeared as solid fluorescent rods, indicating the peptide was inside the cytoplasm. nih.gov In contrast, at 4°C, a temperature at which membrane transport is inhibited, the fluorescence was confined to the bacterial surface, appearing as hollow rods. nih.gov These findings suggest an intracellular target for the peptide's antimicrobial activity, rather than a mechanism based solely on membrane disruption. nih.gov

Flow cytometry is a high-throughput technique that allows for the rapid analysis of individual cells in a suspension. For studying cell death, Annexin V-FITC and Propidium Iodide (PI) double staining is a widely used method.

Annexin V-FITC: Annexin V is a protein that has a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.

Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells that have lost membrane integrity, where it intercalates with DNA and fluoresces red.

This dual-staining method allows for the differentiation of four cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

There are no specific published research articles available that apply Annexin V-FITC/PI double staining or other flow cytometry-based cell death pathway analyses to investigate the effects of this compound.

Proteomics and Genomics Approaches

Proteomics and genomics are large-scale disciplines that involve the study of an organism's complete set of proteins (proteome) and genetic material (genome), respectively. These approaches can provide a global view of the cellular response to an antimicrobial peptide.

Genomics: Techniques like transcriptomics (studying the set of all RNA transcripts) can identify which genes are up- or down-regulated in a microorganism upon exposure to this compound. This can reveal the stress response pathways and potential resistance mechanisms.

Proteomics: Proteomic analysis can identify changes in protein expression levels in response to the peptide. This can help in identifying the specific cellular pathways that are affected and may reveal the direct or indirect targets of the peptide.

To date, there is no specific research in the public domain that has utilized proteomics or genomics approaches to investigate the mechanisms of action or cellular responses to this compound.

Proteome Microarrays for Intracellular Target Identification

Proteome microarrays are a powerful high-throughput tool for identifying the intracellular protein targets of bioactive molecules like this compound. This technique involves screening a labeled compound against a chip containing a large portion of an organism's proteome immobilized as individual spots.

In a study analogous to what would be performed for this compound, researchers investigated the intracellular targets of Polyphemusin-1 in Escherichia coli using proteome microarrays. mdpi.comnih.govnih.gov The peptide was biotinylated and incubated on microarrays containing the E. coli proteome. Subsequent detection of the biotin label revealed the specific proteins to which Polyphemusin-1 binds.

This systematic screening identified 97 potential protein targets for Polyphemusin-1. mdpi.comnih.govnih.gov A significant portion of these targets were located in the cytoplasm, confirming that the peptide can translocate across the bacterial membrane to act on internal components. nih.govnih.gov The identified proteins were then subjected to further bioinformatic analysis to understand their functions and the pathways they participate in.

Table 1: Representative Intracellular Protein Targets of Polyphemusin-1 Identified by Proteome Microarray

Protein Target CategoryNumber of Proteins IdentifiedCellular Location
Cytoplasmic Proteins56Cytoplasm
Plasma Membrane Proteins1Plasma Membrane
Periplasmic Proteins1Periplasm
Unspecified Location39Not Specified

This table is interactive. You can sort and filter the data by clicking on the column headers.

This methodology, when applied to this compound, would yield a comprehensive list of its direct binding partners within a target cell, offering crucial insights into its mechanism of action beyond membrane disruption.

Pathway Enrichment Analysis (e.g., KEGG, DAVID databases)

Following the identification of protein targets using proteome microarrays, pathway enrichment analysis is employed to understand the broader biological processes affected by the compound. This bioinformatic method uses databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and the Database for Annotation, Visualization and Integrated Discovery (DAVID) to determine if the identified protein targets are disproportionately represented in any particular metabolic or signaling pathways. virginia.eduresearchgate.netnih.govnih.gov

For Polyphemusin-1, the 97 identified protein targets were analyzed for enrichment in Gene Ontology (GO) terms and KEGG pathways. mdpi.comnih.govnih.gov The analysis revealed a significant enrichment in pathways and molecular functions related to nucleic acid metabolism. mdpi.comnih.govnih.gov This suggests that a primary intracellular mechanism of Polyphemusin-1 is the targeting of proteins involved with RNA and DNA.

Table 2: Enriched KEGG Pathways and GO Terms for Polyphemusin-1 Intracellular Targets

Analysis TypeEnriched TermDescription
KEGG PathwayNucleic Acid MetabolismPathways involved in the synthesis, degradation, and modification of nucleic acids.
Gene Ontology (Molecular Function)RNA bindingProteins that interact with RNA molecules.
Gene Ontology (Molecular Function)Nucleotide bindingProteins that bind to nucleotides, the building blocks of DNA and RNA.
Gene Ontology (Biological Process)Nucleic acid phosphodiester bond hydrolysisProcesses involved in the breakdown of nucleic acids.
Gene Ontology (Biological Process)Deoxyribonucleotide metabolismMetabolic pathways of the building blocks of DNA.

This table is interactive. You can sort and filter the data by clicking on the column headers.

Applying this analysis to the prospective protein targets of this compound would elucidate the key cellular processes it disrupts, providing a systems-level understanding of its antimicrobial activity.

Gene Expression Profiling

Gene expression profiling is a technique used to measure the activity of thousands of genes at once, creating a global picture of cellular function. By treating a target organism, such as a bacterium, with this compound and then analyzing changes in its messenger RNA (mRNA) levels, researchers can infer which genes and pathways are up- or down-regulated in response to the peptide. This can reveal stress responses, resistance mechanisms, and the downstream effects of the peptide's primary interactions.

Table 3: Examples of Differentially Expressed Gene Categories in Bacteria Exposed to Antimicrobial Peptides

Antimicrobial PeptideOrganismUpregulated Gene CategoriesDownregulated Gene Categories
ColistinPseudomonas aeruginosaAnti-oxidative stress response, AlgU regulonNot specified in abstract
Tachyplesin IPseudomonas aeruginosaOxidoreductase activity, Mismatch repairNot specified in abstract

This table is interactive. You can sort and filter the data by clicking on the column headers.

Conducting gene expression profiling with this compound would likely reveal a unique transcriptional signature, providing valuable information on how bacteria respond to its presence and potentially uncovering novel mechanisms of action and resistance.

Future Research Trajectories and Translational Perspectives in Academic Contexts

Further Elucidaion of Undefined Mechanisms of Action

While the initial interaction of polyphemusins with the bacterial outer membrane is understood to involve electrostatic interactions with lipopolysaccharide (LPS), the precise downstream mechanisms of action remain an area of active investigation. mdpi.com Current research on Polyphemusin-1, a close analog, has demonstrated that it can translocate across the bacterial membrane without causing significant membrane damage, accumulating in the cytoplasm of Escherichia coli. nih.gov This suggests that its antimicrobial activity is not solely dependent on membrane permeabilization and may involve interactions with intracellular targets. nih.govnih.gov

Future research should focus on identifying the specific intracellular binding partners and molecular pathways affected by Polyphemusin-2. Studies utilizing techniques such as proteome microarrays could systematically screen for protein interactions within various bacterial species. nih.gov For instance, a study on Polyphemusin-I identified several intracellular protein targets in E. coli, primarily ion and cofactor binding proteins, as well as proteins associated with nucleic acid metabolism. nih.gov Similar investigations with this compound would be invaluable.

Furthermore, the role of this compound in inducing membrane curvature strain, as has been suggested for Polyphemusin-1, warrants deeper exploration. acs.orgnih.gov This mechanism, which deviates from the classical pore-forming or carpet models, could be a key determinant of its biological activity. acs.orgnih.gov Advanced biophysical techniques, such as solid-state NMR and differential scanning calorimetry, could provide detailed insights into the peptide-lipid interactions and the resulting structural perturbations of the membrane. acs.orgnih.gov

A proposed model for the membrane translocation of polyphemusins involves a multi-step process:

Initial electrostatic interaction with the negatively charged lipid bilayer.

Partial insertion into the membrane.

Peptide aggregation within the outer leaflet, inducing negative membrane curvature.

Formation of a transient non-bilayer intermediate.

Collapse of this intermediate, leading to peptide translocation to the inner leaflet. nih.gov

Further studies are required to validate this model for this compound and to elucidate the specific molecular requirements for each step.

Rational Design of Next-Generation Polyphemusin Analogs with Enhanced Selectivity and Efficacy

The development of novel this compound analogs through rational design represents a promising avenue for enhancing its therapeutic index. Structure-activity relationship (SAR) studies are fundamental to this endeavor, aiming to correlate specific structural modifications with changes in antimicrobial activity and host cell toxicity. researchgate.netrsc.orgmdpi.com Key areas for modification include the peptide's net charge, amphipathicity, and the nature of its hydrophobic and hydrophilic residues.

One successful example in a related polyphemusin is the synthetic analog PV5, derived from Polyphemusin I. PV5 exhibited improved protection in in vivo mouse models of endotoxemia, highlighting the potential for targeted modifications to enhance biological activity. acs.org Investigations into the interaction of PV5 with lipid membranes revealed that while it is also a β-hairpin like its parent molecule, it displays an increased amphipathic conformation upon association with micelles, which may contribute to its enhanced efficacy. acs.org

Future design strategies for this compound analogs could focus on:

Modifying the N-terminal fatty acyl chain: The length and structure of this lipid moiety are critical for antibacterial activity. nih.gov

Amino acid substitutions: Replacing specific residues to modulate hydrophobicity and charge distribution can impact both antimicrobial potency and selectivity.

Cyclization strategies: Altering the cyclic structure could influence conformational stability and resistance to proteolytic degradation.

The following table summarizes key considerations for the rational design of this compound analogs:

Design ParameterRationale for ModificationPotential Impact
Net Positive Charge Enhance electrostatic interactions with negatively charged bacterial membranes.Increased antimicrobial potency.
Amphipathicity Optimize the balance between hydrophobic and hydrophilic regions for effective membrane insertion.Improved membrane disruption and translocation.
Hydrophobicity Modulate the strength of interaction with the lipid core of the membrane.Can influence both efficacy and hemolytic activity.
Structural Rigidity Introduce conformational constraints to improve binding affinity and stability.Enhanced target specificity and resistance to proteases.

Exploration of Synergistic Effects with Existing Research Compounds

Investigating the synergistic potential of this compound with other antimicrobial agents is a critical research direction to combat multidrug-resistant pathogens. frontiersin.org Combination therapy can lower the required concentration of each compound, potentially reducing toxicity and minimizing the development of resistance. frontiersin.orgfrontiersin.org The ability of polymyxins to permeabilize the outer membrane of Gram-negative bacteria makes them excellent candidates for combination with compounds that have intracellular targets but poor membrane permeability. nih.gov

Future studies should systematically evaluate the synergistic interactions of this compound with a diverse panel of research compounds, including:

Conventional antibiotics: Classes such as carbapenems, rifampicin, and fosfomycin have shown synergy with other polymyxins. nih.gov

Other antimicrobial peptides (AMPs): Combining AMPs with different mechanisms of action can lead to enhanced bactericidal activity. For example, the combination of polymyxin B and gramicidin S has demonstrated synergistic effects against Pseudomonas aeruginosa biofilms. frontiersin.org

Antifungal agents: The synergistic activity of polymyxin B with ionophores against various fungi suggests a potential for this compound in combating fungal infections, possibly through disruption of the fungal vacuole. nih.gov

Checkerboard assays and time-kill studies are standard in vitro methods to quantify synergistic interactions, with the Fractional Inhibitory Concentration Index (FICI) being a key parameter. nih.govnih.gov

The table below presents examples of synergistic combinations observed with polymyxins that could be explored for this compound.

PolymyxinCombination CompoundTarget OrganismObserved Effect
Polymyxin BImipenem, Meropenem, RifampicinCarbapenem-resistant Acinetobacter baumanniiSynergistic and additive effects in vitro. nih.gov
ColistinVancomycinAcinetobacter baumanniiSynergistic killing. nih.gov
Polymyxin BFosfomycinPseudomonas aeruginosaSynergistic killing. nih.gov
Polymyxin BTigecyclineAcinetobacter baumanniiSynergistic and additive killing. nih.gov
ColistinDalbavancin, OritavancinA. baumannii, K. pneumoniae, E. coliSynergistic effects. nih.gov

Development of Polyphemusin-Based Research Tools and Probes

The development of this compound-based molecular probes is essential for detailed mechanistic studies and for exploring its potential as a diagnostic tool. mdpi.comtmu.edu.tw Fluorescently labeled and biotinylated derivatives of this compound can serve as powerful tools for:

Visualizing cellular uptake and localization: Fluorescent probes allow for real-time imaging of the peptide's interaction with and entry into bacterial cells. nih.govnih.gov

Identifying binding partners: Biotinylated probes can be used in pull-down assays to isolate and identify intracellular targets. biorxiv.orgresearchgate.netyoutube.com

Mechanistic investigations: Probes can help to elucidate the specific steps of membrane translocation and interaction with intracellular components. researchgate.net

The design of such probes requires careful consideration to ensure that the attached label does not significantly impair the peptide's biological activity. For example, novel fluorescent polymyxin probes, FADDI-285 and FADDI-286, were designed with modifications at the N-terminus and the hydrophobic motif, demonstrating comparable antibacterial activity to the parent compounds. nih.govresearchgate.net Similarly, a biotin-labeled Polyphemusin-1 analog was successfully used to demonstrate its accumulation in the cytoplasm of E. coli. nih.gov

Future research should focus on the synthesis and characterization of a portfolio of this compound-based probes with different labels and attachment sites to create a versatile toolkit for a wide range of research applications.

Probe TypeLabelResearch Application
Fluorescent Probe e.g., Dansyl, Fluorescein, Cyanine dyesConfocal microscopy, flow cytometry to study cellular uptake, localization, and membrane interaction dynamics. nih.govnih.govresearchgate.net
Biotinylated Probe Biotin (B1667282)Affinity purification of binding partners (pull-down assays), protein-protein interaction studies. biorxiv.orgresearchgate.netyoutube.com
Photoaffinity Probe Photoreactive groupCovalent cross-linking to target molecules for identification of direct binding sites.
Radiolabeled Probe e.g., ³H, ¹²⁵IQuantitative binding assays, pharmacokinetic studies.

Pre-Clinical Investigation in Advanced In Vitro and In Vivo Animal Models for Efficacy

To translate the promising in vitro findings of this compound into potential therapeutic applications, rigorous preclinical evaluation in advanced models is necessary. mdpi.commdpi.com These models are crucial for assessing the efficacy of this compound and its analogs in a more physiologically relevant context.

In Vitro Models:

Biofilm models: Many chronic infections are associated with bacterial biofilms, which exhibit increased resistance to antimicrobial agents. frontiersin.org Dynamic in vitro models, such as the hollow fiber infection model, can be used to study the activity of this compound against biofilms under conditions that mimic in vivo pharmacokinetics. mdpi.com

Co-culture models: Investigating the efficacy of this compound in the context of polymicrobial infections, which are common in clinical settings, is important. nih.gov

Intracellular infection models: Given the evidence for translocation, assessing the ability of this compound to target intracellular pathogens within host cells is a key research area.

In Vivo Animal Models:

Infection models: The efficacy of this compound should be evaluated in established animal models of bacterial infection, such as murine models of pneumonia, sepsis, and skin infections, caused by relevant multidrug-resistant pathogens. nih.gov For example, a mouse pneumonia model has been used to evaluate the in vivo efficacy of polymyxin B combinations against carbapenem-resistant Acinetobacter baumannii. nih.gov

Cancer models: Preliminary evidence suggests that some polyphemusins may have anticancer activity. researchgate.net Therefore, exploring the efficacy of this compound in various in vivo cancer models, such as xenograft models, is warranted. A study on Polyphemusin II demonstrated its ability to induce necrotic cell death in a human erythroleukemia cell line. researchgate.net

These preclinical studies will provide essential data on the efficacy, pharmacokinetics, and pharmacodynamics of this compound, which are critical for any future translational considerations.

Q & A

Basic Research Questions

Q. How can researchers establish structure-function relationships in Polyphemusin-2 using experimental design?

  • Methodological Approach :

  • Employ nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy to analyze secondary and tertiary structures under varying conditions (e.g., pH, ionic strength). Use site-directed mutagenesis to identify critical residues for antimicrobial activity .
  • Design dose-response experiments to correlate structural modifications (e.g., cyclization, amino acid substitutions) with functional outcomes (e.g., MIC values against Gram-negative vs. Gram-positive bacteria). Include controls for cytotoxicity using mammalian cell lines .
  • Table 1 : Example parameters for structure-function studies:
ParameterMeasurement TechniqueKey Output
α-helical contentCD spectroscopy% helicity at 222 nm
Membrane bindingSurface plasmon resonance (SPR)Binding affinity (KD)
Antimicrobial activityBroth microdilution assayMIC (µg/mL)

Q. What are the standard assays for evaluating this compound’s antimicrobial activity, and how should they be optimized?

  • Methodological Approach :

  • Use broth microdilution assays (CLSI guidelines) with standardized bacterial strains. Include time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects .
  • Optimize assays by testing under physiological conditions (e.g., serum-containing media) to account for protein binding. Validate results with checkerboard assays to assess synergy with conventional antibiotics .

Q. How should researchers characterize this compound’s structural integrity in biological matrices?

  • Methodological Approach :

  • Apply liquid chromatography-mass spectrometry (LC-MS) to monitor degradation in serum or simulated bodily fluids. Use stability-indicating assays (e.g., HPLC purity tests) under controlled temperatures and pH .

Advanced Research Questions

Q. How can contradictions in this compound’s reported antimicrobial efficacy across studies be systematically addressed?

  • Methodological Approach :

  • Conduct meta-analysis of published MIC values, stratifying data by bacterial strain, assay conditions, and peptide batch purity. Use statistical models (e.g., ANOVA with post-hoc tests) to identify confounding variables .
  • Perform molecular dynamics simulations to explore how minor structural variations (e.g., disulfide bond geometry) impact membrane interaction kinetics .

Q. What experimental strategies can elucidate this compound’s mechanisms beyond membrane disruption?

  • Methodological Approach :

  • Combine transcriptomic profiling (RNA-seq) of treated bacteria with flow cytometry to assess intracellular targets (e.g., DNA binding). Validate findings using knockout bacterial strains deficient in putative target pathways .
  • Table 2 : Multi-omics workflow for mechanism elucidation:
StepTechniquePurpose
1. Target identificationSILAC proteomicsQuantify protein expression changes
2. Pathway analysisGene ontology enrichmentMap affected biological processes
3. Functional validationCRISPR-Cas9 knockoutsConfirm target relevance

Q. How can discrepancies between in vitro and in vivo efficacy of this compound be resolved?

  • Methodological Approach :

  • Develop PK/PD models using data from murine infection models. Measure peptide half-life, tissue distribution, and immunogenicity. Adjust dosing regimens to account for rapid clearance or host protease activity .
  • Use advanced imaging (e.g., intravital microscopy) to visualize real-time interactions between this compound and bacterial biofilms in vivo .

Q. What methodologies are recommended for studying this compound’s synergistic effects with host immune factors?

  • Methodological Approach :

  • Co-incubate this compound with recombinant host defense peptides (e.g., LL-37) or immune cells (e.g., neutrophils) in ex vivo infection models. Quantify synergy using Loewe additivity indices .

Guidelines for Data Interpretation and Reporting

  • Replicability : Document experimental protocols in line with Beilstein Journal of Organic Chemistry standards, including raw data for key assays (e.g., NMR spectra, MIC values) .
  • Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when resolving conflicting data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.